(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid
CAS No.: 321942-73-8
Cat. No.: VC4353562
Molecular Formula: C10H11BrO2S
Molecular Weight: 275.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321942-73-8 |
|---|---|
| Molecular Formula | C10H11BrO2S |
| Molecular Weight | 275.16 |
| IUPAC Name | 2-(4-bromo-2,5-dimethylphenyl)sulfanylacetic acid |
| Standard InChI | InChI=1S/C10H11BrO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13) |
| Standard InChI Key | DSRRLQXXVLYCHI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)C)SCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted at the 4-position with bromine and at the 2- and 5-positions with methyl groups. A sulfanyl group () bridges the phenyl ring to an acetic acid functional group () . This arrangement creates a planar aromatic system connected to a flexible aliphatic chain, enabling interactions with both hydrophobic and hydrophilic environments.
Table 1: Key Molecular Properties
The bromine atom contributes significant steric and electronic effects, while the methyl groups enhance the compound’s lipophilicity, as evidenced by its XLogP3 value of 3.4 . The sulfanyl group serves as a nucleophilic site, enabling thioether bond formation or oxidation to sulfoxides/sulfones.
Synthesis and Chemical Reactivity
Reactivity Profile
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Nucleophilic Substitution: The bromine atom at the 4-position is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling derivatization.
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Oxidation: The sulfanyl group can be oxidized to sulfonic acid derivatives using agents like hydrogen peroxide .
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Decarboxylation: Under thermal or acidic conditions, the acetic acid group may decarboxylate, forming a methylsulfanyl derivative.
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s melting point and boiling point remain undocumented, but its solubility can be inferred from structural analogs:
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Lipophilicity: High XLogP3 (3.4) suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate .
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Aqueous Solubility: Limited solubility in water due to the nonpolar aromatic and methyl groups, though the carboxylic acid may enhance solubility at high pH .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include at ~1700 cm (carboxylic acid) and at ~650 cm .
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NMR: NMR would show signals for methyl groups (~2.3 ppm), aromatic protons (~7.1 ppm), and the acetic acid moiety (~3.8 ppm for and ~12.1 ppm for ) .
| Hazard Statement | Code | Risk Mitigation |
|---|---|---|
| Harmful if swallowed | H302 | Use personal protective equipment (PPE) |
| Causes skin irritation | H315 | Avoid direct contact |
| Causes serious eye irritation | H319 | Wear safety goggles |
| May cause respiratory irritation | H335 | Use in ventilated areas |
| Supplier | Location | Advantage Score |
|---|---|---|
| Riedel-de Haen AG | United States | 87 |
| UkrOrgSynthesis Ltd. | Ukraine | 38 |
| Ryan Scientific, Inc. | United States | 60 |
| CARBONE SCIENTIFIC CO. | United Kingdom | 30 |
Pricing data is proprietary, but the compound is typically sold in gram-scale quantities for research purposes .
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